molecular formula C14H13FN2O2 B5670538 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea

1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B5670538
M. Wt: 260.26 g/mol
InChI Key: POSKAVHQXSIQHA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 3-fluoroaniline with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylureas.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(3-Bromophenyl)-3-(4-methoxyphenyl)urea
  • 1-(3-Methylphenyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(3-Fluorophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-13-7-5-11(6-8-13)16-14(18)17-12-4-2-3-10(15)9-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSKAVHQXSIQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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